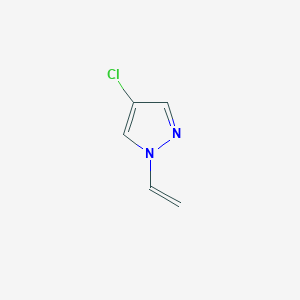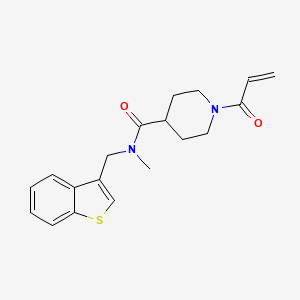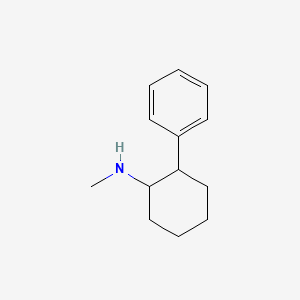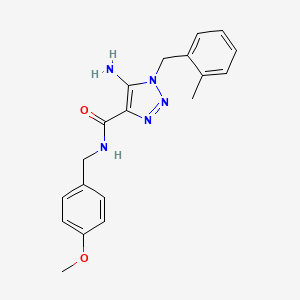
4-氯-1-乙烯基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms The presence of a chlorine atom at the 4-position and a vinyl group at the 1-position makes 4-chloro-1-vinyl-1H-pyrazole a unique and versatile compound
科学研究应用
4-chloro-1-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics, catalysis, and sensing.
作用机制
Target of Action
Pyrazoles, in general, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, including hydrogen bonding . The presence of a chlorine atom might influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Pharmacokinetics
The presence of a vinyl group and a chlorine atom may influence these properties .
Result of Action
Pyrazoles are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The stability and activity of pyrazoles can be influenced by factors such as temperature, pH, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with suitable carbonyl compounds. For instance, the reaction of 4-chloroacetophenone with hydrazine hydrate in the presence of a base such as sodium hydroxide can yield the desired pyrazole derivative. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Another method involves the use of 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-keto esters or β-ketonitriles, which react with hydrazines to form pyrazole rings . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1-vinyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as those employing transition metal catalysts, can also be utilized to improve selectivity and reduce reaction times . The use of green solvents and environmentally friendly reaction conditions is increasingly being adopted to minimize the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
4-chloro-1-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, such as [3+2] cycloadditions with alkynes or alkenes, to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used.
Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-vinyl-1H-pyrazole, 4-thio-1-vinyl-1H-pyrazole, and other substituted derivatives.
Oxidation Reactions: Products include 4-chloro-1-vinyl-1H-pyrazole-3-carboxaldehyde and 4-chloro-1-vinyl-1H-pyrazole-3-carboxylic acid.
Cycloaddition Reactions: Products include various fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines.
相似化合物的比较
4-chloro-1-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
5-chloro-1-vinyl-1H-pyrazole: This compound has a chlorine atom at the 5-position instead of the 4-position, which can lead to different reactivity and biological activity.
3-alkenyl-5-chloro-1H-pyrazoles: These compounds have an alkenyl group at the 3-position and a chlorine atom at the 5-position, resulting in distinct chemical properties and applications.
1-vinyl-3,5-dichloro-1H-pyrazole: This compound has chlorine atoms at both the 3- and 5-positions, which can enhance its reactivity and potential as a building block for more complex molecules.
The uniqueness of 4-chloro-1-vinyl-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-chloro-1-ethenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKJZWEAVLCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)
![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2468037.png)
![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2468038.png)
![1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide](/img/structure/B2468039.png)
![9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2468040.png)

![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)

![3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2468047.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)


